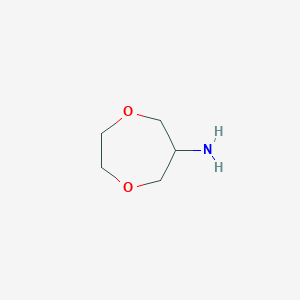

1,4-Dioxepan-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMWEUKFQJVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Dioxepan-6-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxepan-6-amine

For professionals in the fields of chemical research and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, saturated heterocyclic amines are crucial building blocks. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods for its thorough characterization. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers.

Part 1: Synthesis of this compound

The most direct and efficient pathway to this compound is through the reductive amination of its corresponding ketone, 1,4-Dioxepan-6-one. This method is widely employed in organic synthesis due to its operational simplicity and the commercial availability of the necessary precursors.[1][2]

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 1,4-Dioxepan-6-one. The ketone first reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the reductive amination of 1,4-Dioxepan-6-one.

Materials:

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-Dioxepan-6-one (1.0 eq) and ammonium acetate (10.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Mechanistic Insights

The reductive amination proceeds through the initial formation of an iminium ion from the ketone and ammonia. The cyanoborohydride, being a mild reducing agent, selectively reduces the iminium ion over the ketone, driving the reaction towards the formation of the amine. The use of an acid catalyst can facilitate the initial imine formation.[5]

Part 2: Characterization of this compound

Once synthesized and purified, the structure and purity of this compound must be confirmed using a suite of spectroscopic techniques.

Characterization Workflow

The standard analytical workflow for the characterization of a novel compound involves Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy.

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the anticipated data from the key analytical techniques.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals in the range of ~2.5-4.0 ppm for the dioxepane ring protons. A broad singlet for the amine (NH₂) protons around 1.5-3.0 ppm (concentration-dependent). The proton on the carbon bearing the amine group will be a multiplet.[6] | The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. The amine proton signal is often broad and can exchange with D₂O.[6] |

| ¹³C NMR | Signals for the carbons adjacent to the oxygens will be in the range of ~60-80 ppm. The carbon attached to the nitrogen will appear around ~40-60 ppm.[6][7] | The electronegativity of the heteroatoms deshields the adjacent carbon atoms, shifting their signals downfield. |

| IR Spectroscopy | A characteristic pair of peaks for the N-H stretch of a primary amine in the range of 3300-3500 cm⁻¹. C-O ether stretching will be observed in the 1000-1200 cm⁻¹ region. An N-H bending vibration may be visible around 1600 cm⁻¹.[6][8] | These vibrational frequencies are indicative of the key functional groups present in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 117.08, corresponding to the molecular formula C₅H₁₁NO₂.[9][10] | This confirms the molecular weight of the synthesized compound. |

Data Interpretation

-

¹H and ¹³C NMR: The number of signals, their chemical shifts, and splitting patterns in the NMR spectra will confirm the connectivity of the atoms in the 1,4-dioxepane ring and the position of the amine group.

-

IR Spectroscopy: The presence of the N-H and C-O stretching bands provides definitive evidence for the amine and ether functional groups.

-

Mass Spectrometry: The observation of the correct molecular ion peak validates the elemental composition of the product.

Conclusion

The synthesis of this compound can be reliably achieved through the reductive amination of 1,4-Dioxepan-6-one. The subsequent characterization using a combination of NMR, IR, and mass spectrometry provides a comprehensive confirmation of its chemical structure. This guide offers a solid foundation for researchers to produce and validate this valuable chemical building block for applications in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

-

ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Cambridge Open Engage. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of amines with cyclic ethers [Table]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C5H11NO2). Retrieved from [Link]

-

Sciencemadness.org. (2014, September 15). Cyclic Amines from Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dioxepan-6-one. Retrieved from [Link]

-

Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dioxepan-2-amine. Retrieved from [Link]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

- Evangelista, R. A., Guttman, A., & Chen, F. T. (1996).

-

PubChemLite. (n.d.). 1,4-dioxepan-6-one (C5H8O3). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Dioxepan-6-one | C5H8O3 | CID 46856376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1,4-dioxepan-6-one (C5H8O3) [pubchemlite.lcsb.uni.lu]

- 5. Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. PubChemLite - this compound hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 10. 1,4-Dioxepan-2-amine | C5H11NO2 | CID 163866706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dioxepan-6-amine: Implications for Drug Discovery

This guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dioxepan-6-amine, a heterocyclic amine of growing interest in medicinal chemistry. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems, thereby guiding rational drug design and development.[1][2][3][4] This document is structured to provide not only foundational data but also the experimental context and strategic implications relevant to researchers, scientists, and drug development professionals.

Molecular Identity and Structural Features

This compound is a saturated seven-membered heterocyclic compound containing two oxygen atoms and a primary amine functional group. Its unique topology, combining the flexibility of the dioxepane ring with the basicity of the amine, makes it an intriguing scaffold for exploring new chemical space.[5]

-

Molecular Formula: C₅H₁₁NO₂

-

Molecular Weight: 117.15 g/mol

-

CAS Number: 1394042-38-6 (for the hydrochloride salt)

-

Canonical SMILES: C1COCC(CO1)N[6]

The presence of ether linkages and a primary amine group dictates the molecule's key physicochemical characteristics, including its polarity, hydrogen bonding capacity, and ionization behavior.

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Summary

While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and provide standardized methods for their determination. The following table summarizes the key physicochemical parameters critical for drug development.

| Property | Predicted Value/Range | Importance in Drug Development |

| pKa | 8.5 - 9.5 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[2] |

| Aqueous Solubility | High (as HCl salt) | Essential for absorption and formulation; poor solubility can terminate drug development.[2][3] |

| LogP / LogD₇.₄ | -1.0 to 0.5 | Measures lipophilicity, which affects membrane permeability, metabolism, and toxicity.[1][7] |

| Polar Surface Area (PSA) | ~58 Ų | Influences membrane transport and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 (from -NH₂) | Key for target interactions and solubility. |

| Hydrogen Bond Acceptors | 3 (2 from ethers, 1 from N) | Contributes to solubility and molecular recognition. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating controls and calibration steps.

The pKa, or acid dissociation constant, is arguably one of the most critical parameters, as the primary amine group's ionization state is pH-dependent.[2] Potentiometric titration is the gold-standard method for its accuracy.[8]

Causality: This method is chosen because it directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection point where the amine is 50% ionized, which corresponds to the pKa.

Step-by-Step Protocol:

-

Preparation: Accurately weigh ~5-10 mg of this compound hydrochloride and dissolve in 50 mL of deionized, CO₂-free water.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration: Place the solution in a temperature-controlled vessel (25°C) under a nitrogen blanket to prevent CO₂ ingress. Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to identify the equivalence point more accurately.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity is a key determinant of a drug's pharmacokinetic profile (ADME).[1][2] For an ionizable compound like this compound, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP). The shake-flask method, though labor-intensive, remains the benchmark for accuracy.[7][9][10][11]

Causality: This method directly measures the partitioning of the compound between an aqueous phase (phosphate-buffered saline at pH 7.4) and a lipophilic phase (n-octanol), providing a direct, empirical measure of its distribution behavior.[11]

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the compound-containing aqueous phase.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration]octanol / [Concentration]aqueous ).

Implications for Drug Development

The physicochemical properties of a molecule are not independent variables; they collectively influence its "drug-likeness" and potential for success.[1][12]

-

Solubility and Absorption: The amine's basicity (pKa ≈ 9) ensures that it will be predominantly protonated and positively charged in the acidic environment of the stomach and the near-neutral pH of the small intestine. This high charge generally leads to good aqueous solubility, which is favorable for dissolution.[3] However, the charged species may have lower permeability across the lipid membranes of the gut wall. A balance is crucial.[2][4]

-

Formulation: High aqueous solubility, especially of the hydrochloride salt, simplifies formulation development for both oral and parenteral (injectable) dosage forms.

-

Target Interaction: The molecule's hydrogen bond donors and acceptors, along with its potential for ionic interactions when protonated, are key features for binding to protein targets like enzymes or receptors.

-

Toxicity and Metabolism: The ether linkages may be subject to metabolic cleavage. The overall low lipophilicity (predicted low LogD) often correlates with reduced off-target toxicity and faster clearance, which can be advantageous.[1]

Caption: Relationship between physicochemical properties and drug development.

Conclusion

This compound presents a promising scaffold for medicinal chemistry, characterized by its high polarity, basicity, and hydrogen bonding capacity. Its predicted physicochemical profile suggests good "drug-like" properties, particularly concerning aqueous solubility, which is a common hurdle in drug discovery.[2][12] The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. By grounding drug design in a thorough understanding of these fundamental characteristics, researchers can more effectively navigate the complex path from a promising molecule to a viable therapeutic agent.

References

-

Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

-

Pharmapproach. (2015). Importance of Physicochemical Properties In Drug Discovery. Available at: [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. Available at: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Available at: [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Available at: [Link]

-

PubChem. This compound hydrochloride. Available at: [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. chemrxiv.org [chemrxiv.org]

- 6. PubChemLite - this compound hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. oecd.org [oecd.org]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

An In-Depth Technical Guide to 1,4-Dioxepan-6-amine Hydrochloride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Heterocycle

In the landscape of modern medicinal chemistry, the exploration of novel scaffolds is paramount to unlocking new therapeutic avenues. Saturated heterocyclic amines, in particular, represent a rich chemical space for the design of bioactive molecules. This guide focuses on a specific, yet intriguing, building block: 1,4-Dioxepan-6-amine hydrochloride. While not as extensively documented as some of its counterparts, this compound holds potential for the development of new chemical entities due to its unique seven-membered dioxepane ring system coupled with a primary amine. This document aims to provide a comprehensive technical overview, consolidating available data and presenting inferred knowledge based on established chemical principles, to empower researchers in their drug discovery endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the known and predicted physicochemical characteristics of this compound hydrochloride.

Structural and General Information

This compound hydrochloride is a salt, which enhances its stability and water solubility compared to its free base form.[1][2] The protonation of the primary amine group is a key feature influencing its chemical behavior.[1]

| Property | Value | Source/Comment |

| Chemical Name | This compound hydrochloride | IUPAC Nomenclature |

| CAS Number | 1394042-38-6 | |

| Molecular Formula | C₅H₁₂ClNO₂ | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | White to off-white powder (predicted) | General property of amine hydrochlorides |

| Storage Temperature | Room Temperature |

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure and general knowledge of similar amine hydrochloride salts.

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | > 150 °C (with decomposition) | Amine hydrochlorides are typically high-melting solids.[3] |

| Boiling Point | Not applicable (decomposes) | Salts generally decompose before boiling. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[4] Limited solubility in non-polar organic solvents. | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[5] |

| pKa (of the conjugate acid) | ~9-10 | Typical range for primary ammonium ions. |

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of this compound hydrochloride is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions. The most likely pathway involves the reductive amination of the corresponding ketone, 1,4-Dioxepan-6-one.[6][7][8]

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 1,4-Dioxepan-6-one.

Figure 1: Proposed synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for specific laboratory conditions.

Step 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-Dioxepan-6-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (approximately 1.5-2 equivalents).

-

Reducing Agent: Carefully add a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.2-1.5 equivalents), in portions. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent. Basify the solution with an appropriate base (e.g., NaOH) to a pH of >10 to ensure the amine is in its free base form. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.

Step 2: Salt Formation

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to obtain this compound hydrochloride.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the dioxepane ring. The protons adjacent to the oxygen atoms will be deshielded and appear at a lower field (higher ppm). The proton on the carbon bearing the amino group will also be deshielded. The broad signal of the -NH₃⁺ protons would likely be observed.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dioxepane ring. The carbons bonded to oxygen will be in the downfield region.

Infrared (IR) Spectroscopy:

-

The IR spectrum of the hydrochloride salt will be characterized by a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺).[9][10] The C-O-C stretching vibrations of the ether linkages in the dioxepane ring are expected to appear in the fingerprint region, typically around 1100-1200 cm⁻¹.[11]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in the positive ion mode would show a peak corresponding to the molecular ion of the free base ([M+H]⁺), which would be C₅H₁₂NO₂⁺ with a mass-to-charge ratio (m/z) of approximately 118.1.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 1,4-dioxepane moiety is a recognized scaffold in medicinal chemistry, often utilized as a bioisosteric replacement for other functionalities to modulate physicochemical properties.[12][13] The presence of a primary amine in this compound hydrochloride provides a versatile handle for further chemical modifications.

Scaffold for Novel Chemical Entities

The primary amine can be readily derivatized through various reactions such as:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

These derivatization strategies allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Figure 2: Derivatization possibilities of this compound.

Role as a Bioisostere

The dioxepane ring can serve as a polar, metabolically stable bioisostere for other groups, such as gem-dimethyl or carbonyl functionalities.[13] This can lead to improved pharmacokinetic properties, including increased solubility and reduced metabolic liability, which are critical considerations in drug design.

Safety, Handling, and Stability

Hazard Identification

Based on available safety data for similar compounds, this compound hydrochloride is expected to have the following hazard classifications:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.

Stability Considerations

Amine hydrochloride salts are generally more stable than their corresponding free bases.[1][14] They are less prone to oxidation and have a longer shelf life. However, they can be hygroscopic, so it is advisable to store the compound in a tightly sealed container in a dry place.[14] Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are recommended for drug development candidates.[15]

Conclusion and Future Perspectives

This compound hydrochloride represents a valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its unique structural features and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications. Further experimental validation of the predicted properties and exploration of its derivatization will undoubtedly pave the way for its successful application in the design of next-generation pharmaceuticals.

References

- A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem.

- Properties of Amines and their Hydrochloride Salt.

- This compound hydrochloride | 1394042-38-6. Sigma-Aldrich.

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. 2020 Aug 15.

- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.

- Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. 2022 Feb 18.

- Solubility of organic amine salts. Sciencemadness.org. 2011 Jul 19.

- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.

- How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc

- Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. 2025 Sep 09.

- Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. 2012 Dec 10.

- Scope of saturated cyclic amines in the ring contraction and...

- Structure and Properties of Amines. Chemistry LibreTexts. 2024 Mar 23.

- 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes | Request PDF.

- Solubility of Organic Compounds. 2023 Aug 31.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 2024 Nov 12.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019 Sep 01.

- Enantioselective Organocatalytic Reductive Amin

- Applications of oxetanes in drug discovery and medicinal chemistry.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. 2012 Jun 11.

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. 2023 Feb 08.

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfon

- Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)

- 1,4-Dioxepan-6-one | C5H8O3 | CID 46856376. PubChem.

- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. 2024 Jul 03.

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- Reductive aminations by imine reductases:

- IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3).

- 884 - IR Spectroscopy-62-70 | PDF | Amine. Scribd.

- Infrared Spectroscopy. CDN.

- Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals.

- INFRARED REFERENCE SPECTRA. PMDA.

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.

- Doxepin | C19H21NO | CID 3158. PubChem - NIH.

- Carbon13 NMR of Z- and E-Doxepin Hydrochloride. Semantic Scholar. 1986 May 01.

- Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. IJPPR. 2020 Aug 30.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- Doxepin Hydrochloride | C19H22ClNO | CID 6419921. PubChem.

- (1,4-dioxepan-6-yl)methanol | 1010836-47-1. Sigma-Aldrich.

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for Novel Heterocycles

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioxepan-6-amine

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. This compound, a saturated seven-membered ring containing two oxygen atoms and a primary amine functional group, represents a versatile scaffold. Its structural motifs—a flexible dioxepane ring and a reactive amine—make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The precise and unambiguous characterization of such compounds is not merely a procedural step but the foundation of all subsequent research and development.

Molecular Structure and Spectroscopic Implications

To anticipate the spectroscopic output, we must first dissect the molecule's structure. This compound possesses several key features that will dictate its spectral fingerprint:

-

A Seven-Membered Dioxepane Ring: This ring is conformationally flexible, which can lead to complex NMR signals or averaged signals depending on the timescale of the experiment and the solvent temperature.

-

Two Ether Linkages (C-O-C): The electronegative oxygen atoms will significantly deshield adjacent protons and carbons, shifting their signals downfield in NMR spectra. These linkages will also produce characteristic stretching vibrations in the IR spectrum.

-

A Primary Amine Group (-NH₂): This is a highly diagnostic functional group. It provides active protons for NMR, distinct stretching and bending vibrations in IR, and a site for characteristic fragmentation in mass spectrometry. The nitrogen atom's influence on the molecular weight (an odd nominal mass) is a key indicator in MS.

-

Symmetry: The molecule has a plane of symmetry passing through the nitrogen, the C6 carbon, and bisecting the C1-C2 and C3-C4 bonds. This symmetry simplifies the NMR spectra by rendering certain pairs of protons and carbons chemically equivalent.

Below is a diagram of the molecular structure with numbered positions to facilitate the discussion of spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the chemically non-equivalent protons. Due to the molecule's symmetry, C2 and C7 are equivalent, as are C3 and C5.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-N (Amine) | 0.5 - 3.0 | Broad Singlet (s) | 2H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[1][2] |

| H-6 | ~2.8 - 3.2 | Multiplet (m) | 1H | This methine proton is attached to a carbon bearing an electron-withdrawing amine group, shifting it downfield. It will be coupled to the four adjacent protons on C5 and C7. |

| H-2, H-7 | ~3.6 - 3.9 | Multiplet (m) | 4H | These methylene protons are adjacent to an ether oxygen, causing significant deshielding. The signal for 1,4-dioxane appears at ~3.7 ppm, providing a strong reference point.[3] |

| H-3, H-5 | ~3.7 - 4.0 | Multiplet (m) | 4H | These methylene protons are also adjacent to an ether oxygen and are expected in a similar region to H-2/H-7. Subtle differences may arise due to their proximity to the C6 position. |

Note: The multiplets for the ring protons may be complex and overlapping due to the conformational flexibility of the seven-membered ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 | 45 - 55 | The carbon is directly attached to the nitrogen atom, placing it in the typical range for aliphatic amines.[1][4] |

| C-2, C-7 | 65 - 75 | These carbons are bonded to an ether oxygen, which causes a strong downfield shift into the characteristic C-O region.[5][6] |

| C-3, C-5 | 68 - 78 | Similar to C-2/C-7, these carbons are deshielded by the adjacent ether oxygen. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the -NH₂ proton signal to exchange and disappear, which is a useful diagnostic test.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[4]

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by features from the amine and ether groups.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3400 - 3250 | Medium, Sharp | Primary amines typically show two distinct bands in this region: an asymmetric and a symmetric stretch.[1][7] |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | Characteristic of the methylene and methine C-H bonds in the saturated ring. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This bending vibration is characteristic of primary amines.[7][8] |

| C-O Stretch (Ether) | 1250 - 1050 | Strong | Saturated cyclic ethers exhibit strong C-O-C stretching bands in this region. The seven-membered ring may show multiple bands. |

| C-N Stretch | 1250 - 1020 | Medium to Weak | The stretching vibration for aliphatic amines falls within this range.[7] |

| N-H Wag | 910 - 665 | Broad, Strong | A broad absorption characteristic of primary and secondary amines.[7] |

Experimental Protocol for FTIR Data Acquisition

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

Chemical reactivity and stability of 1,4-Dioxepan-6-amine

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1,4-Dioxepan-6-amine

Introduction: Unveiling this compound

This compound is a saturated heterocyclic compound featuring a seven-membered dioxepane ring with a primary amine substituent at the 6-position. This unique structural combination of a flexible, medium-sized ring containing two ether linkages and a nucleophilic amine group makes it a valuable, yet complex, building block in medicinal chemistry and drug discovery.[1][2] Its utility is particularly noted in the synthesis of novel chelators and other advanced scaffolds for pharmaceutical research.[1][3] Understanding the interplay between the dioxepane framework and the amine functionality is paramount for its effective use, dictating reaction outcomes, purification strategies, and long-term stability. This guide provides a comprehensive analysis of its chemical behavior, grounded in established principles of heterocyclic and amine chemistry.

Physicochemical and Structural Profile

The properties of this compound are dictated by its constituent functional groups and the seven-membered ring structure. The amine group imparts basicity and nucleophilicity, while the ether oxygens can participate in hydrogen bonding. The seven-membered ring is not planar and exists in various flexible conformations, which can influence its reactivity.[4] The compound is often supplied and handled as its hydrochloride salt to improve stability and handling characteristics.

| Property | Value / Description | Source |

| Molecular Formula | C₅H₁₁NO₂ | [5][6] |

| Molecular Weight | 117.15 g/mol | [6] |

| CAS Number | 1048962-45-3 (free base) | [5] |

| CAS Number | 1394042-38-6 (hydrochloride salt) | |

| Physical Form | Liquid (free base), Powder (hydrochloride salt) | [7] |

| Boiling/Melting Point | Not readily available; typical for small functionalized heterocycles. | |

| pKa | Estimated to be in the range of 9-10, typical for a primary alkylamine. | |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar protic solvents. The free base is likely soluble in a range of organic solvents. |

Synthesis Strategies: Constructing the Dioxepane Core

The synthesis of substituted dioxepanes, including the amine-functionalized target, often involves cyclization strategies. While specific literature for this compound is sparse, its synthesis can be inferred from established methods for related seven-membered heterocycles.[8][9] A common conceptual approach involves the cyclization of a C3 fragment with a diol-containing C2 fragment, or variations thereof.

A plausible synthetic pathway could start from a protected amino-diol precursor, followed by a ring-closing reaction to form the dioxepane ring. An alternative involves starting with a pre-formed dioxepane skeleton, such as 1,4-Dioxepan-6-one, and converting the ketone to an amine via reductive amination.[10]

Caption: Conceptual synthetic pathways to this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the primary amine, which acts as a potent nucleophile. The dioxepane ring is comparatively inert under standard conditions but can be susceptible to cleavage under harsh acidic conditions.

Reactions at the Amine Center

The lone pair of electrons on the nitrogen atom makes it the primary site for electrophilic attack.

-

Alkylation: The amine readily undergoes SN2 reactions with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further, leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium salts).[11] Using a large excess of the starting amine can favor mono-alkylation.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like triethylamine or pyridine) cleanly affords the corresponding amide. This is a highly reliable and predictable transformation.

-

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine (or Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a more substituted amine.[3] This is a cornerstone method for elaborating amine structures in drug discovery.

-

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields a sulfonamide. This reaction is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

Caption: Major reactivity pathways of the primary amine group.

Stability and Degradation Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Degradation can occur via several pathways, primarily involving the amine functionality.

Oxidative Degradation

Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[12] Potential oxidative degradation pathways include:

-

Formation of Imines and Nitrones: Oxidation can lead to the formation of corresponding imines or further oxidation to nitrones.

-

Deamination: More aggressive oxidation can lead to the cleavage of the C-N bond.

-

Ring Opening: While less common, oxidative cleavage of the ether linkages is possible, especially in the presence of peroxide-forming conditions.

The general mechanism for amine degradation often involves radical initiation or reaction with atmospheric CO₂ and O₂.[13][14][15]

Thermal Degradation

At elevated temperatures, particularly in the presence of CO₂, amines can undergo degradation. A common pathway involves the formation of a carbamate, which can then cyclize or react with another amine molecule to form ureas.[13][16] While this is more studied for industrial CO₂ capture solvents, the underlying chemistry is relevant.[13][16]

Caption: Potential degradation pathways for this compound.

Stability Summary

| Condition | Stability Concern | Mitigation Strategy |

| Air/Light Exposure | High risk of oxidative degradation. | Store under an inert atmosphere (Nitrogen/Argon), in amber vials, and refrigerated.[17][18] |

| Elevated Temperature | Risk of thermal degradation, potentially forming ureas or other byproducts. | Store at recommended temperatures (often refrigerated or at room temperature for the salt form). Avoid prolonged heating in solution. |

| Acidic pH | Generally stable as the ammonium salt. Very strong, hot acid could promote ether cleavage. | Use as the hydrochloride salt for storage. Buffer reactions as needed. |

| Basic pH | The free base is more nucleophilic but also more susceptible to oxidation. | Generate the free base from the salt immediately before use if possible. |

| Presence of Metals | Trace metals can catalyze oxidation. | Use high-purity reagents and solvents; consider using a chelating agent if metal contamination is suspected. |

Experimental Protocols

Protocol 1: N-Benzoylation of this compound

This protocol details a standard acylation reaction to form the corresponding amide, a robust and high-yielding transformation.

Rationale: This procedure demonstrates the fundamental reactivity of the amine group. Acylation is a common step to protect the amine or to introduce a functional handle. Dichloromethane is an excellent solvent for this reaction, and triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration) and triethylamine (2.2 eq). Stir the resulting slurry at room temperature for 10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Forced Degradation Study for Stability Assessment

Rationale: This protocol is designed to rapidly assess the stability of the compound under various stress conditions, mimicking potential long-term storage issues and identifying likely degradation products.[14]

Methodology:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add 0.1 M HCl.

-

Basic: Add 0.1 M NaOH.

-

Oxidative: Add 3% H₂O₂.

-

Thermal: Heat at 60 °C.

-

Photolytic: Expose to UV light (e.g., 254 nm).

-

Control: Keep one vial under ambient conditions.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: At each time point, quench the reactive samples (neutralize acid/base). Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometry (LC-MS) detection.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer will provide mass data for the new peaks, aiding in the identification of degradation products.

Conclusion and Best Practices

This compound is a versatile building block whose utility is maximized when its reactivity and stability are well understood. The primary amine offers a reliable handle for a wide range of synthetic transformations, most notably acylation and reductive amination. The principal challenge lies in its susceptibility to oxidative and, to a lesser extent, thermal degradation.

For researchers, scientists, and drug development professionals, the following best practices are essential:

-

Storage: Always store the compound, preferably as its hydrochloride salt, in a cool, dark place under an inert atmosphere to minimize oxidative degradation.[18][19]

-

Handling: When using the free base, consider generating it fresh from the salt and using it immediately. Avoid prolonged exposure of the free base to air.

-

Reaction Control: Be mindful of the potential for over-alkylation. For clean, predictable outcomes, prioritize acylation, sulfonylation, or reductive amination reactions.

-

Characterization: Always confirm the purity of the starting material before use, especially if it has been stored for an extended period.

By adhering to these principles, the full potential of this compound as a scaffold in the development of novel chemical entities can be realized.

References

-

Slideshare. Seven membered heterocycles-Oxepines & thiepines. Slideshare. [Link]

-

Basically substituted dioxolanes and dioxanes. Semantic Scholar. [Link]

-

Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. ACS Publications. [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]

-

(PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. [Link]

-

Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

-

How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?. ResearchGate. [Link]

-

Chapter 7: Seven-Membered Rings (2008). SciSpace. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

Seven member heterocyclic compound AZEPINE. YouTube. [Link]

-

1-(1,4-Dioxepan-6-yl)-4-iodopyrazol-5-amine. PubChem - NIH. [Link]

-

Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link]

-

1,4-Dioxepan-6-one. PubChem - NIH. [Link]

-

Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. [Link]

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]

-

Chemical Storage and Handling Recommendations. NY.Gov. [Link]

-

(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]

-

Amine Reactivity. MSU chemistry. [Link]

-

1,4-Dioxepan-2-amine. PubChem - NIH. [Link]

-

Reactions of Amines. Jasperse. [Link]

-

Glycol Ethers Storage and Handling Guide. Scribd. [Link]

-

Amitriptyline. Wikipedia. [Link]

-

DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. scispace.com [scispace.com]

- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]

- 5. This compound | 1048962-45-3 [sigmaaldrich.cn]

- 6. 1,4-Dioxepan-2-amine | C5H11NO2 | CID 163866706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1,4-dioxepan-6-yl)methanol | 1010836-47-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,4-Dioxepan-6-one | C5H8O3 | CID 46856376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.um.edu.my [eprints.um.edu.my]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. diplomatacomercial.com [diplomatacomercial.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

The Strategic Utility of 1,4-Dioxepan-6-amine in Modern Organic Synthesis: An In-depth Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired pharmacological profiles. Among the diverse array of available synthons, 1,4-Dioxepan-6-amine has emerged as a compelling scaffold, offering a unique combination of a flexible seven-membered heterocyclic core and a reactive primary amine functionality. This guide provides an in-depth technical overview of this compound, from its synthesis to its application as a versatile building block, tailored for researchers, medicinal chemists, and professionals in drug development.

The 1,4-dioxepane ring system, a seven-membered oxygen-containing heterocycle, imparts favorable physicochemical properties to parent molecules, including potential for improved solubility and metabolic stability. The strategic placement of an amine group at the 6-position provides a convenient handle for a wide range of chemical transformations, enabling the facile introduction of this valuable motif into more complex molecular architectures. This guide will explore the synthesis of this key building block, delve into its reactive potential in cornerstone organic reactions, and highlight its utility through case studies in medicinal chemistry.

Physicochemical and Safety Profile

This compound is typically available and handled as its hydrochloride salt to enhance stability and ease of handling. A summary of its key properties and safety information is provided below.

| Property | Value | Reference |

| CAS Number | 1394042-38-6 (hydrochloride) | |

| Molecular Formula | C₅H₁₁NO₂ · HCl | |

| Molecular Weight | 153.61 g/mol | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 |

Safety Precaution: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound hydrochloride. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the full Safety Data Sheet (SDS).[1][2][3][4]

Synthesis of the 1,4-Dioxepan Core: A Two-Step Approach

The synthesis of this compound originates from its ketone precursor, 1,4-Dioxepan-6-one. The construction of this seven-membered heterocyclic ketone can be approached through established methodologies such as the Williamson ether synthesis followed by an oxidation, or via a Dieckmann cyclization. Subsequently, the ketone is converted to the desired primary amine through reductive amination.

Step 1: Synthesis of 1,4-Dioxepan-6-one

While multiple routes to 1,4-dioxepan-6-one exist, a common laboratory-scale synthesis involves a two-step sequence commencing with a Williamson ether synthesis to construct the acyclic ether precursor, followed by an oxidation to furnish the cyclic ketone.

Experimental Protocol: Synthesis of 1,4-Dioxepan-6-one

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and well-established method for the formation of ethers from an alkoxide and an alkyl halide.[5] In this context, a diol is reacted with a dihalide under basic conditions to favor the formation of the cyclic ether. The subsequent oxidation of the resulting alcohol to a ketone is a standard transformation in organic synthesis.

Materials:

-

Diethylene glycol

-

Dibromomethane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Cyclization (Williamson Ether Synthesis):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of diethylene glycol (1.0 eq) in anhydrous THF is prepared.

-

Sodium hydride (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until hydrogen evolution ceases, indicating the formation of the dialkoxide.

-

A solution of dibromomethane (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 1,4-dioxepan-6-ol, is purified by flash column chromatography on silica gel.

-

-

Oxidation:

-

To a solution of the purified 1,4-dioxepan-6-ol (1.0 eq) in anhydrous DCM, PCC (1.5 eq) is added.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.

-

The crude 1,4-Dioxepan-6-one is purified by flash column chromatography on silica gel.

-

Step 2: Reductive Amination to this compound

The conversion of the ketone to the primary amine is efficiently achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 1,4-Dioxepan-6-one

Causality Behind Experimental Choices: Reductive amination is a powerful and widely used method for the synthesis of amines. The choice of a reducing agent is critical; sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. An excess of the ammonia source is used to drive the equilibrium towards imine formation.

Materials:

-

1,4-Dioxepan-6-one[6]

-

Ammonia (7 N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (for salt formation)

Procedure:

-

To a solution of 1,4-Dioxepan-6-one (1.0 eq) in methanol, a solution of ammonia in methanol (10-20 eq) is added.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~2 with concentrated HCl.

-

The aqueous layer is washed with DCM to remove any unreacted starting material.

-

The aqueous layer is then basified to pH > 12 with a strong base (e.g., NaOH) and extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the free amine.

-

For the hydrochloride salt, the free amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and a solution of HCl in ether or isopropanol is added until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum to afford this compound hydrochloride.

Caption: Synthetic route to this compound HCl.

Applications in Organic Synthesis

The primary amine functionality of this compound serves as a versatile handle for a variety of synthetic transformations, making it a valuable building block for the construction of more complex molecules. Key reactions include amide bond formation and further functionalization through N-alkylation.

Amide Coupling: A Gateway to Diverse Functionality

The reaction of this compound with carboxylic acids to form amides is a cornerstone of its application in medicinal chemistry. A vast array of carboxylic acids is commercially available, allowing for the rapid generation of diverse libraries of amide-containing compounds for biological screening.

Experimental Protocol: General Amide Coupling

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be activated. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective in promoting amide bond formation with minimal side reactions and racemization.

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound hydrochloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.

Caption: General workflow for amide coupling.

Case Study: Application in Medicinal Chemistry

The 1,4-dioxepane moiety is an attractive feature in drug design due to its potential to modulate pharmacokinetic properties. While specific, publicly disclosed clinical candidates incorporating the this compound scaffold are limited, patent literature indicates its utility in the synthesis of compounds with potential therapeutic applications, such as monoamine reuptake inhibitors for the treatment of central nervous system disorders.[7]

For instance, the core structure of this compound can be found in analogues of known therapeutic agents where modification of the amine functionality can lead to compounds with altered selectivity and potency. A notable example of a drug containing a related seven-membered ring is Doxepin, a tricyclic antidepressant.[8][9] Although the synthesis of Doxepin itself does not directly utilize this compound, the structural similarity highlights the therapeutic relevance of this heterocyclic system.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactive versatility of its primary amine handle, provides a reliable platform for the generation of diverse molecular libraries. The incorporation of the 1,4-dioxepane scaffold offers a strategic approach to modulating the physicochemical properties of lead compounds, potentially leading to improved drug candidates. As the demand for novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

PubChem. (1,4-Dioxepan-6-yl)methylamine hydrochloride. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem. 1,4-Dioxepan-6-one. [Link]

-

Eureka | Patsnap. Synthesis method of doxepin hydrochloride. [Link]

- Google Patents. CN102924424A - Method for synthesizing doxepin hydrochloride.

- Google Patents.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. 1,4-Dioxepan-6-one | C5H8O3 | CID 46856376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 8. Synthesis method of doxepin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]

Introduction: The Unique Challenge of a Flexible Seven-Membered Heterocycle

An In-Depth Technical Guide to the Conformational Analysis of the 1,4-Dioxepane Ring System

Within the armamentarium of medicinal chemistry, saturated heterocyclic scaffolds are indispensable. While six-membered rings like piperidine and dioxane are well-understood mainstays, their seven-membered counterparts offer access to a broader chemical space, crucial for modulating interactions with complex biological targets. The 1,4-dioxepane ring system, in particular, is an emerging motif in drug discovery, valued for its potential in creating novel molecular frameworks.[1][2]

However, the utility of this seven-membered ring is intrinsically linked to a deep understanding of its conformational behavior. Unlike the rigid and predictable chair conformation of cyclohexane or 1,4-dioxane, seven-membered rings exhibit significant conformational complexity.[3][4] They are characterized by a greater number of low-energy conformers and lower energy barriers for interconversion, a phenomenon known as pseudorotation.[3][5] This flexibility can be a double-edged sword: it allows for dynamic adaptation to a binding site, but it can also incur a significant entropic penalty upon binding.

This technical guide provides a comprehensive exploration of the conformational landscape of the 1,4-dioxepane ring. We will dissect the primary conformational families, elucidate the theoretical and experimental methodologies used for their characterization, and present an integrated, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who seek to harness the potential of this flexible scaffold through a principled, structure-based approach.

The Conformational Landscape of 1,4-Dioxepane

The conformational space of 1,4-dioxepane is best understood not as a collection of static shapes, but as a dynamic equilibrium between two principal families of conformers: the Chair/Twist-Chair (C/TC) family and the Boat/Twist-Boat (B/TB) family.[6][7] The interconversion between members of the same family occurs through a low-energy process called pseudorotation, which involves concerted atomic motions without breaking bonds.[8]

The Chair and Boat Families

The saturated 1,4-dioxepane ring shows a complex conformational equilibrium between these two families.[6] Theoretical studies, primarily using molecular mechanics (MM2), have established that the Twist-Chair (TC) conformation is the most stable form for the parent ring system.[6][7] This preference is a delicate balance of minimizing torsional strain (eclipsing interactions) and transannular strain (non-bonded interactions across the ring).

The key conformers can be categorized as follows:

-

Twist-Chair (TC): The global energy minimum. It possesses C₂ symmetry and effectively alleviates the steric and torsional strains present in other conformations.

-

Chair (C): A local energy minimum, but higher in energy than the TC form. It serves as a transition state or a shallow minimum along the pseudorotation pathway within the chair family.[7]

-

Twist-Boat (TB): The most stable conformation within the boat family, but significantly higher in energy than the TC conformer.[9]

-

Boat (B): A higher-energy conformer that often acts as a transition state for interconversions within the boat family.

Pseudorotation: A Continuous Itinerary

The concept of pseudorotation is critical for understanding the dynamics of seven-membered rings. It describes a continuous, wave-like motion of the ring atoms that allows the molecule to transition between conformers of the same family (e.g., between different TC forms) without passing through a high-energy planar state. The diagram below illustrates the relationships between the major conformational families.

Caption: A typical computational workflow for conformational analysis.

NMR Spectroscopy: The Experimental Cornerstone

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the dynamic equilibrium. [10]

-

Trustworthiness: The power of NMR lies in its multi-parameter nature. A conformational model is only considered trustworthy if it is consistent with all available NMR data—chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) simultaneously.

-

Key Parameters:

-

³JHH Coupling Constants: Vicinal (three-bond) proton-proton coupling constants are exquisitely sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship. By comparing experimental ³JHH values to those predicted for different calculated conformers, one can determine the predominant conformation in solution.

-